molecular formula C13H8N4O3 B5879647 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5879647
M. Wt: 268.23 g/mol
InChI Key: IMSXHNJZMPDAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound of significant interest in medicinal chemistry and anticancer research . It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties and an unusually wide spectrum of biological activities . This particular compound integrates two aromatic systems—a pyridine ring and a 3-nitrophenyl group—linked by the central 1,2,4-oxadiazole core, making it a valuable building block for developing novel therapeutic agents . The 1,2,4-oxadiazole ring is a key pharmacophore in several FDA-approved drugs and is extensively investigated for its anticancer potential . Researchers utilize this compound and its analogs in projects aimed at inhibiting critical cancer biological targets . Studies on similar 1,2,4-oxadiazole derivatives have demonstrated promising antiproliferative effects by targeting enzymes such as thymidylate synthase, which is crucial for DNA synthesis . Furthermore, this class of compounds has shown mechanism-based activity against other targets, including histone deacetylase (HDAC) and telomerase, which play vital roles in cancer cell proliferation and survival . This product is intended for research purposes in early-stage drug discovery, including but not limited to in vitro screening, hit-to-lead optimization, and the synthesis of more complex bioactive molecules . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-3-1-2-10(8-11)13-15-12(16-20-13)9-4-6-14-7-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSXHNJZMPDAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of O-acylamidoximes. One-pot methods have been developed for the preparation of 3,5-disubstituted 1,2,4-oxadiazoles, which include the preparation of O-acylamidoximes followed by their cyclization using N,N′-dimethylacetamide as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Products include amino derivatives.

    Substitution: Products depend on the substituent introduced, such as halogenated or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs, their substituents, and key characteristics:

Compound Name Substituent on Oxadiazole Heterocycle Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3-Nitrophenyl Pyridine 310.28 Potential COMT inhibition; nitro group enhances reactivity
BIA 9-1067 (2,5-Dichloro-3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-4,6-dimethylpyridine 1-oxide) 3,4-Dihydroxy-5-nitrophenyl Pyridine 1-oxide 480.72 Long-acting COMT inhibitor; improved selectivity and reduced toxicity
4-[5-(2-Ethoxyphenyl)-1,2,4-Oxadiazol-3-yl]Pyridine 2-Ethoxyphenyl Pyridine 267.29 Increased lipophilicity; ethoxy group enhances solubility in nonpolar media
5-Chloro-2-(5-(3-Chlorothiophen-2-yl)-1,2,4-Oxadiazol-3-yl)Pyridine 3-Chlorothiophen-2-yl Pyridine 324.17 Thiophene enhances electronic effects; chloro substituent improves stability
3-[5-(4-Methylphenyl)-1,2,4-Oxadiazol-3-yl]Pyridine 4-Methylphenyl Pyridine 253.28 Methyl group increases lipophilicity; reduced reactivity compared to nitro
4-[5-(4-Bromophenyl)-1,2,4-Oxadiazol-3-yl]Piperidine Hydrochloride 4-Bromophenyl Piperidine 378.66 Piperidine improves solubility as hydrochloride; bromo enhances halogen bonding

Electronic and Steric Effects

  • Nitro vs. Ethoxy/Methyl Groups: The 3-nitro group in the target compound is electron-withdrawing, polarizing the oxadiazole ring and enhancing electrophilicity.
  • Halogen Substitutions : Chloro and bromo groups (e.g., in and ) introduce steric bulk and enable halogen bonding, which can improve target binding affinity. Bromo’s larger size may enhance hydrophobic interactions .

Q & A

Q. What are the standard synthetic routes for preparing 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine?

The synthesis typically involves multi-step reactions, starting with the formation of a hydrazide intermediate. For example, a nitro-substituted benzoyl chloride may react with pyridine-4-carbohydrazide to form an acylhydrazide, followed by cyclization with cyanogen bromide or a nitrile to form the oxadiazole ring. Solvents like ethanol or DMF and catalysts such as triethylamine are often used to optimize yield and purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the aromatic proton environment and substituent positions. Mass spectrometry (MS) provides molecular weight confirmation. Infrared (IR) spectroscopy can confirm functional groups like the oxadiazole ring (C=N and N-O stretches). High-performance liquid chromatography (HPLC) ensures purity .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Solubility profiling in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane) is recommended. Stability studies under varying pH, temperature, and light exposure should utilize UV-Vis spectroscopy or HPLC to monitor degradation products. Evidence suggests nitroaryl compounds may exhibit photodegradation, requiring controlled light conditions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity of this compound?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity. Molecular docking against target proteins (e.g., enzymes with nitroaryl-binding pockets) using software like AutoDock or Schrödinger Suite can predict binding affinities. Pharmacokinetic parameters (logP, bioavailability) may be estimated via ADMET prediction tools .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions (e.g., cell line variability) or impurities. Reproducing assays with standardized protocols (e.g., MTT for cytotoxicity) and verifying compound purity via HPLC-MS is critical. Comparative studies with structural analogs (e.g., replacing 3-nitrophenyl with 4-nitrophenyl) can isolate substituent-specific effects .

Q. What strategies optimize reaction yields during scale-up synthesis?

Optimization includes:

  • Catalyst screening : Transition metal catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance cyclization efficiency .
  • Solvent selection : DMF improves solubility of nitroaryl intermediates .
  • Temperature control : Stepwise heating (e.g., 60°C for cyclization, 100°C for dehydration) minimizes side reactions .

Q. How does the nitro group’s position (meta vs. para) on the phenyl ring affect bioactivity?

Meta-substitution (3-nitrophenyl) may enhance steric accessibility for enzyme binding compared to para-substituted analogs. Electrostatic potential maps from DFT studies can highlight differences in charge distribution, while enzyme inhibition assays (e.g., cytochrome P450) provide empirical validation .

Q. What crystallographic techniques are used to determine the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with a Bruker D8 Venture system (Cu-Kα radiation, λ = 1.54178 Å) is standard. Data refinement via SHELXL software resolves bond lengths and angles. For nitroaryl-oxadiazole hybrids, π-π stacking and hydrogen-bonding networks are common .

Q. How can researchers mitigate toxicity concerns in preclinical studies?

Structure-activity relationship (SAR) studies can identify toxicophores. For example, replacing the nitro group with a trifluoromethyl group reduces mutagenic potential. Acute toxicity assays in rodent models (LD₅₀ determination) and Ames tests for genotoxicity are recommended .

Q. What advanced spectroscopic methods elucidate reaction intermediates?

In situ Fourier-transform infrared (FTIR) spectroscopy monitors functional group transformations during synthesis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks intermediate stability. For photodegradation studies, time-resolved fluorescence spectroscopy quantifies excited-state dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.